t-Boc-Aminooxy-PEG3-oxyamine
Overview
Description
t-Boc-Aminooxy-PEG3-oxyamine is a polyethylene glycol (PEG) derivative with a tert-butoxycarbonyl (t-Boc) protected aminooxy group and a terminal oxyamine group. This compound is widely used in bioconjugation and drug delivery applications due to its ability to form stable oxime bonds with aldehydes and ketones .
Mechanism of Action
Target of Action
t-Boc-Aminooxy-PEG3-oxyamine is a PEG crosslinker with a t-Boc protected aminooxy and a free aminooxy group . The primary targets of this compound are aldehyde groups .
Mode of Action
The terminal oxyamine group of this compound can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-Boc group can be removed under mild acidic conditions .
Pharmacokinetics
Its solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is the formation of stable oxime bonds or hydroxylamine linkages with aldehyde groups . This can lead to significant changes in the structure and function of the target molecules.
Action Environment
Environmental factors such as pH can influence the action of this compound. For instance, the t-Boc group can be removed under mild acidic conditions . Additionally, aminooxy compounds are very reactive and sensitive; they cannot be stored for long term . Immediate use (within 1 week) is highly recommended .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-Aminooxy-PEG3-oxyamine typically involves the following steps:
Protection of the aminooxy group: The aminooxy group is protected with a t-Boc group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then reacted with a PEG3 linker to form the desired compound.
Deprotection: The t-Boc group can be removed under mild acidic conditions to yield the free aminooxy group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
t-Boc-Aminooxy-PEG3-oxyamine undergoes several types of reactions, including:
Oxime formation: The terminal oxyamine group reacts with aldehydes and ketones to form stable oxime bonds.
Hydroxylamine formation: In the presence of a reductant, the oxime bond can be reduced to form a hydroxylamine linkage
Common Reagents and Conditions
Aldehydes and ketones: These are the primary reagents that react with the oxyamine group to form oxime bonds.
Reductants: Common reductants such as sodium borohydride can be used to reduce oxime bonds to hydroxylamine linkages
Major Products Formed
Oxime bonds: Formed by the reaction of the oxyamine group with aldehydes and ketones.
Hydroxylamine linkages: Formed by the reduction of oxime bonds
Scientific Research Applications
t-Boc-Aminooxy-PEG3-oxyamine has a wide range of applications in scientific research, including:
Bioconjugation: Used to link biomolecules such as proteins, peptides, and nucleic acids through oxime bond formation.
Drug delivery: The PEGylation improves the solubility and stability of drugs, enhancing their delivery and efficacy.
Chemical biology: Used in the synthesis of bioorthogonal probes and click chemistry applications.
Material science: Employed in the modification of surfaces and the synthesis of functional materials .
Comparison with Similar Compounds
Similar Compounds
t-Boc-Aminooxy-PEG2-oxyamine: Similar structure but with a shorter PEG linker.
t-Boc-Aminooxy-PEG4-oxyamine: Similar structure but with a longer PEG linker.
Aminooxy-PEG3-oxyamine: Lacks the t-Boc protection group .
Uniqueness
t-Boc-Aminooxy-PEG3-oxyamine is unique due to its balanced PEG linker length, which provides optimal solubility and stability for various applications. The t-Boc protection group ensures selective reactivity and stability during synthesis and storage .
Biological Activity
t-Boc-Aminooxy-PEG3-oxyamine is a specialized PEG derivative that features a t-Boc protected aminooxy group and a terminal amine. This compound has garnered attention in various fields, particularly in bioconjugation and drug delivery systems due to its unique chemical properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
- Molecular Weight : 324.4 g/mol
- Molecular Formula : C13H28N2O7
- Purity : ≥ 95%
- CAS Number : 2062663-66-3
- Storage Conditions : -20 °C
The t-Boc group can be removed under mild acidic conditions, allowing for the activation of the aminooxy group which can then react with aldehydes to form stable oxime bonds. This reaction is crucial for various bioconjugation applications, as it allows for the selective modification of biomolecules.
The biological activity of this compound largely stems from its ability to form covalent bonds with target molecules through the following mechanisms:
- Oxime Bond Formation : The terminal oxyamine can react with aldehydes to create oxime bonds, which are stable under physiological conditions. This property is exploited in drug delivery systems where targeting specific tissues or cells is necessary.
- Hydroxylamine Linkage Formation : In the presence of reductants, this compound can also form hydroxylamine linkages, providing versatility in its application in bioconjugation chemistry.
The hydrophilic nature of the PEG linker enhances water solubility, making it suitable for use in aqueous environments, which is often a requirement in biological applications.
Drug Delivery Systems
This compound has been utilized in the development of drug delivery systems that require precise targeting capabilities. For instance:
- Targeted Cancer Therapy : The compound has been incorporated into constructs designed to deliver chemotherapeutic agents selectively to cancer cells. By attaching targeting ligands to the PEG chain, researchers have been able to improve the therapeutic index of drugs while minimizing systemic toxicity .
Bioconjugation Techniques
The ability to form stable bonds with biomolecules makes this compound an attractive tool for bioconjugation. It has been used in:
- Protein Labeling : Researchers have employed this compound to label proteins for tracking and imaging purposes within cellular environments. The oxime bond formation allows for specific labeling without altering protein function significantly .
Case Studies
-
ADP-Ribosylation Monitoring :
A study demonstrated the utility of aminooxy probes similar to this compound for monitoring cellular ADP-ribosylation processes. The probe facilitated the detection of post-translational modifications crucial for cell function, showcasing its potential in studying cellular signaling pathways and disease mechanisms . -
Cancer Cell Targeting :
In another study, conjugates formed using this compound were shown to selectively deliver cytotoxic agents to integrin-expressing cancer cells. This targeted approach resulted in enhanced therapeutic effects compared to non-targeted treatments, underscoring the compound's efficacy in targeted therapies .
Research Findings Summary
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O7/c1-13(2,3)22-12(16)15-21-11-9-19-7-5-17-4-6-18-8-10-20-14/h4-11,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPICMCQWZAOHIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130794 | |
Record name | 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2062663-66-3 | |
Record name | 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2062663-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.